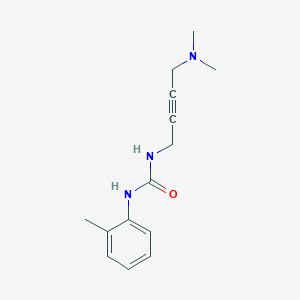

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(o-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(o-tolyl)urea, also known as DUB-108, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of urea derivatives and is known to exhibit potent anticancer and anti-inflammatory properties.

Scientific Research Applications

Complexation-induced Unfolding of Heterocyclic Ureas

Research on heterocyclic ureas, including those synthesized with dimethylamino functionalities, has explored their ability to form multiply hydrogen-bonded complexes. These studies highlight the compounds' conformational flexibility and potential for self-assembly, useful in designing molecular structures with specific functions, such as sensors or materials with unique properties (Corbin et al., 2001).

N-Alkoxyamino-4-dimethylaminopyridinium Derivatives

The synthesis of N-alkoxyamino-4-dimethylaminopyridinium derivatives, including studies on their structure and properties, contributes to understanding the fundamental aspects of molecular geometry and interactions. These insights are vital for the development of novel compounds with potential applications in materials science and molecular engineering (Shtamburg et al., 2012).

Electrochemically Controlled Hydrogen Bonding

Investigations into the electrochemically controlled hydrogen bonding of dimethylaminophenyl-substituted ureas have demonstrated the potential to manipulate molecular interactions through electrical stimuli. This research opens avenues for creating responsive materials that can change their properties in response to external electrical signals, with applications in smart materials and molecular devices (Woods et al., 2008).

Antioxidant and Enzyme Inhibitory Properties

Ureas derived from phenethylamines, including those with dimethylamino groups, have been evaluated for their biological activities, such as antioxidant properties and enzyme inhibition. These studies contribute to the pharmaceutical sciences by providing insights into the design of new therapeutic agents (Aksu et al., 2016).

Supramolecular Chemistry and Hydrogen Bonding

Research on ureidopyrimidones, which share structural motifs with the compound of interest, has shown strong dimerization capabilities via quadruple hydrogen bonding. This characteristic is essential for supramolecular chemistry, where the precise control over molecular assembly can lead to the development of novel materials and nanoscale devices (Beijer et al., 1998).

Mechanism of Action

Mode of Action

It has been observed that the compound can participate in visible-light-induced oxidative formylation reactions . In these reactions, both the starting material and the product act as photosensitizers .

Biochemical Pathways

The compound is involved in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen . This reaction occurs in the absence of an external photosensitizer and leads to the formation of corresponding formamides . The generation of singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) through energy transfer and a single electron transfer pathway plays an important role in this reaction .

Result of Action

The result of the compound’s action is the formation of corresponding formamides in good yields under mild conditions . This suggests that the compound could potentially be used in the synthesis of formamides, which are valuable intermediates in organic synthesis.

Action Environment

The action of “1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(o-tolyl)urea” is influenced by environmental factors such as light and oxygen. The compound can participate in visible-light-induced reactions, and the presence of molecular oxygen is crucial for these reactions . The stability and efficacy of the compound under different environmental conditions need to be further investigated.

properties

IUPAC Name |

1-[4-(dimethylamino)but-2-ynyl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-12-8-4-5-9-13(12)16-14(18)15-10-6-7-11-17(2)3/h4-5,8-9H,10-11H2,1-3H3,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBBGWUQVHJFMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC#CCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(o-tolyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-oxo-4-[5-(2-oxo-1,3-oxazolidin-3-yl)-3,4-dihydro-1H-isoquinolin-2-yl]but-2-enoate](/img/structure/B2443124.png)

![N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2443125.png)

![{3-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine](/img/structure/B2443128.png)

![2-(2-{[2-(Methoxycarbonyl)-3-thienyl]amino}-2-oxoethyl)benzenecarboxylic acid](/img/structure/B2443130.png)

![1-(2-Methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2443131.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2443147.png)